Boc-D-Ala-NH2
Description
Significance of Protected Amino Acid Amides in Peptide Science
In the intricate process of peptide synthesis, the strategic use of protecting groups is fundamental to prevent undesirable side reactions, such as polymerization and self-coupling. biosynth.com Protected amino acid amides, like Boc-D-Ala-NH2, play a crucial role in this process. The Boc group serves as a temporary shield for the amino functionality of D-alanine. ontosight.ai This protection is vital as it allows for the controlled and sequential formation of peptide bonds between amino acids. sigmaaldrich.combachem.com
The amide group at the C-terminus of this compound also offers distinct advantages. Compared to their ester counterparts, amides can provide enhanced stability and specific binding affinities, which is particularly valuable in the study of protein-ligand and enzyme-substrate interactions. vulcanchem.com The Boc protecting group is stable under a variety of reaction conditions, particularly basic and nucleophilic environments, yet can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org This characteristic allows for selective deprotection at the appropriate stage of synthesis, a cornerstone of both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. sigmaaldrich.com The development of protecting groups like Boc has been a pivotal advancement, enabling the efficient and high-yield synthesis of bioactive peptides and peptidomimetics. chemimpex.comrsc.org
Role of this compound as a Chiral Building Block in Advanced Organic Synthesis
Beyond its role in peptide science, this compound is a significant chiral building block in advanced organic synthesis. ruifuchemical.comsigmaaldrich.com Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many pharmaceuticals and agrochemicals. D-amino acids, such as D-alanine from which this compound is derived, are mirror images of the more common L-amino acids. While L-amino acids are the primary components of proteins in most living organisms, D-amino acids play unique and important roles, for instance, as components of bacterial cell walls.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | nih.gov |
| Molecular Formula | C8H16N2O3 | nih.gov |
| Molecular Weight | 188.22 g/mol | nih.gov |
| CAS Number | 78981-25-6 | nih.gov |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 75 - 85 ºC | chemimpex.com |
| Optical Rotation | [a]20D = 25 ± 2 º | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKSKKIABUUCX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426726 | |
| Record name | Boc-D-Ala-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78981-25-6 | |
| Record name | Boc-D-Ala-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Derivatization of Boc D Ala Nh2
Direct Synthesis of Boc-D-Ala-NH2 and its Functionalized Derivatives
The direct synthesis of this compound involves the protection of the D-alanine amino group followed by the formation of the C-terminal amide. This process can be achieved through various chemical strategies, each with its own advantages and considerations.
Amidation Strategies for N-Protected D-Alanine Precursors
A common and straightforward method for the synthesis of this compound is the amidation of N-Boc-D-alanine. This transformation can be efficiently carried out using coupling reagents that activate the carboxylic acid for reaction with an ammonia (B1221849) source. One established one-pot procedure involves the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) and ammonium (B1175870) hydrogencarbonate in a solvent like chloroform. oup.com This method proceeds at room temperature with gentle evolution of carbon dioxide and allows for easy isolation of the product in high yields (81-96%) by simple aqueous workup to remove excess ammonium hydrogencarbonate. oup.com
Alternative coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also be employed to facilitate the amide bond formation between N-Boc-D-alanine and an amine source. The general principle involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by ammonia or an ammonia equivalent.
The reaction conditions for these amidation strategies are typically mild, which is crucial for preventing racemization at the chiral center of the D-alanine moiety. The choice of solvent and base is also important for optimizing the reaction yield and purity.
Stereoselective Production and Purification Methods
Maintaining the stereochemical integrity of the D-alanine core is paramount during the synthesis of this compound. Enzymatic methods offer a high degree of stereoselectivity and are increasingly being explored for the synthesis of chiral amino acids and their derivatives. For instance, D-aminopeptidases have been utilized for the stereoselective synthesis of D-amino acid amides. pu-toyama.ac.jptandfonline.com These enzymes can distinguish between D- and L-enantiomers, leading to the production of the desired D-isomer with high enantiomeric excess. pu-toyama.ac.jpasm.org Dynamic kinetic resolution, which combines a stereoselective enzyme with a racemizing agent, can theoretically convert a racemic starting material entirely into the desired chiral product. asm.org
Purification of this compound is typically achieved through standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethyl acetate-hexane, is a common method for obtaining the compound in high purity. oup.com For more challenging separations or to assess chiral purity, chiral high-performance liquid chromatography (HPLC) is a powerful analytical tool. Column chromatography on silica (B1680970) gel is also a viable purification method. nih.gov
| Parameter | Direct Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | N-Boc-D-alanine | Racemic or L-amino acid amides/esters |
| Key Reagents | Coupling agents (e.g., EEDQ, EDC), Ammonia source | D-aminopeptidase, Racemase (for DKR) |
| Stereoselectivity | Dependent on reaction conditions | High |
| Purification | Recrystallization, Column Chromatography | Standard purification techniques |
Incorporation of this compound into Peptidic and Peptidomimetic Structures
This compound serves as a versatile building block for the assembly of larger peptides and related molecules. vulcanchem.com The presence of the Boc protecting group allows for controlled, stepwise elongation of the peptide chain, while the C-terminal amide is a common feature in many biologically active peptides.
Utilization in Solid-Phase Peptide Synthesis for C-Terminally Amidated Peptides
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and this compound is well-suited for this methodology, particularly when a C-terminally amidated peptide is the target. In the Boc/Bzl protection strategy, the synthesis starts with a resin functionalized with a linker that will yield a C-terminal amide upon cleavage. peptide.com The first amino acid is attached to this resin, and subsequent amino acids, with their Nα-amino groups protected by the Boc group, are sequentially coupled. peptide.com
The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose the free amine for the next coupling step. peptide.com Neutralization with a base like diisopropylethylamine (DIEA) is required before the subsequent coupling reaction. peptide.com Coupling reagents such as HBTU and HOBt are commonly used to facilitate the formation of the peptide bond. The Kaiser test can be used to monitor the completion of the coupling reaction. This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, often simultaneously, to yield the final C-terminally amidated peptide.
Coupling Strategies for N-Protected Amides in Solution-Phase Synthesis
In solution-phase peptide synthesis, this compound can be deprotected at the N-terminus to yield H-D-Ala-NH2, which can then be coupled to another N-protected amino acid. The coupling of an N-protected amino acid to the free amine of D-alanine amide requires the use of a coupling agent to activate the carboxylic acid of the incoming amino acid. rsc.orgrsc.org Common coupling reagents for solution-phase synthesis include carbodiimides like DCC and DIC, as well as uronium-based reagents like HBTU and TBTU. vulcanchem.compeptide.com The addition of additives like HOBt can help to suppress racemization and improve coupling efficiency. peptide.com
The choice of solvent is critical and is often a balance between the solubility of the reactants and the suppression of side reactions. acs.org After the coupling reaction is complete, the resulting dipeptide can be purified by extraction and crystallization or chromatography. rsc.org This process can be repeated to build longer peptide chains.
| Coupling Reagent | Common Application | Notes |
| EEDQ | Solution-phase amidation | One-pot procedure with ammonium hydrogencarbonate. oup.com |
| EDC | Solution-phase and SPPS | Water-soluble byproducts are easily removed. peptide.com |
| DCC/DIC | Solution-phase synthesis | DIC is preferred in SPPS as the urea (B33335) byproduct is soluble. vulcanchem.compeptide.com |
| HBTU/TBTU | SPPS and Solution-phase | Fast and efficient coupling, often used with HOBt. peptide.com |
Synthesis of Alpha-/Beta-Mixed Peptides and Hybrid Structures Containing D-Alanine Amide
The incorporation of non-natural amino acids, such as β-amino acids, into peptide chains can lead to structures with enhanced stability against enzymatic degradation and unique conformational properties. mdpi.comacs.org this compound can be a component in the synthesis of these mixed peptides. For instance, a dipeptide containing a β-amino acid can be coupled to H-D-Ala-NH2 (obtained after deprotection of this compound) using standard solution-phase coupling methods. mdpi.commdpi.com
Conformational and Structural Elucidation of Boc D Ala Nh2 Containing Systems
Influence of D-Alanine Amide on Peptide and Peptidomimetic Conformation
Impact on Secondary and Tertiary Structural Motifs
The presence of a D-alanine residue significantly impacts the formation of standard secondary and tertiary structures in peptides. The incorporation of D-amino acids can be disruptive to common motifs like α-helices and β-sheets. frontiersin.orgmdpi.com Specifically, D-amino acid substitution has been shown to break α-helical structures by inducing kink formations. frontiersin.org Similarly, it can drastically disrupt the formation of well-ordered β-sheet structures. frontiersin.org
However, the constraints imposed by D-alanine are highly effective in promoting the formation of specific, well-defined non-standard structures, particularly turns. The D-residue configuration favors positive values for the φ dihedral angle, which is conducive to the formation of β-turns. nih.gov Studies on model peptides have demonstrated that sequences containing D-alanine or D-proline can form tight β-turns and stable β-hairpin structures. biorxiv.org For instance, a computational study of a dipeptide containing D-serine and D-alanine indicated that the most stable conformer adopts a β-turn structure. nih.gov This ability to induce specific turn conformations makes D-alanine a valuable component in designing peptides with controlled folding patterns.
Stereochemical Considerations in D-Amino Acid Incorporations
The fundamental difference between L- and D-amino acids lies in the three-dimensional orientation of the substituents around the chiral α-carbon, making them non-superimposable mirror images. nih.gov This stereochemical variance is central to their conformational impact. The allowed regions in a Ramachandran plot for a D-amino acid are an inversion of the map for an L-amino acid. For L-residues, most allowed regions have negative φ values, whereas for D-residues, these regions correspond to positive φ values.
This stereochemical difference has tangible consequences on the solid-state packing and conformation of peptides. A comparative study of two tetrapeptides, one containing D-Ala (Tyr-D-Ala-Phe-Gly) and the other L-Ala (Tyr-L-Ala-Phe-Gly), revealed significant differences in their crystallization behavior. researchgate.netacs.org The peptide with D-Ala consistently formed a single monoclinic crystal structure, a phenomenon attributed to a stabilizing intramolecular CH-π interaction that occurs with the D-stereochemistry. researchgate.netacs.org In contrast, the L-Ala-containing peptide was polymorphic, forming at least three different crystal modifications. researchgate.netacs.org This suggests that the stereochemistry of the alanine (B10760859) residue acts as a crucial preorganization mechanism that influences crystal packing. acs.org
Furthermore, in systems like N-methyl-D-alanine, the residue's conformation is largely fixed due to restricted bond rotation, making it a reliable building block for the bottom-up design of peptides with specific, predictable shapes. rsc.org
| Feature | Tyr-(D-Ala)-Phe-Gly | Tyr-(L-Ala)-Phe-Gly | Source(s) |
| Crystallization | Forms a single crystallographic structure | Polymorphic, forms at least three modifications | researchgate.netacs.org |
| Space Group | P2(1) (monoclinic) | P2(1) (monoclinic), P2(1)2(1)2 (orthorhombic), P4(1)2(1)2 (tetragonal) | researchgate.netacs.org |
| Key Interaction | Intramolecular CH-π interaction | N/A | researchgate.netacs.org |
Advanced Spectroscopic and Computational Approaches to Conformational Analysis
A combination of advanced experimental and theoretical methods is essential for the comprehensive conformational analysis of peptides containing Boc-D-Ala-NH2. bibliotekanauki.pl Experimental techniques provide data on the molecule's structure in solid or solution states, while computational approaches offer predictive insights into conformational preferences and dynamics. bibliotekanauki.plrsc.org
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution. bibliotekanauki.pldiva-portal.org For peptides containing D-alanine, NMR studies can elucidate the ensemble of conformations present. bvsalud.org Techniques like 2D-NMR are used to investigate the solution conformation of peptides and their D-Ala analogs, identifying the presence of β-turns and other folded structures. bvsalud.orgnih.gov
Solid-state NMR (SSNMR) is particularly powerful for analyzing the molecular structure of peptides in solid forms, including those that are not amenable to diffraction methods. mdpi.com Combined SSNMR and X-ray diffraction studies have been effectively used to probe the structure and molecular dynamics of tetrapeptides containing D-Ala, confirming the rigidity of the main peptide skeleton while observing differences in the motion of side-chain residues. researchgate.net Modern SSNMR approaches can provide restraints on internuclear distances and the relative orientations of chemical bonds, which are crucial for determining the precise molecular conformation. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides an atomic-resolution snapshot of a molecule's conformation in the solid state. rsc.org This technique has been instrumental in defining the precise structural impact of incorporating D-alanine into peptides. For example, the crystal structure of an N-Boc-protected peptide containing a D-amino acid derivative confirmed the presence of a β-turn stabilized by a hydrogen bond. nih.gov
In another study, X-ray analysis of a miniprotein containing a D-alanine residue at a hinge position helped to determine its discrete quaternary structure. pnas.org The incorporation of D-alanine imparted greater thermodynamic stability compared to the glycine-containing analog, attributed to a more limited sampling of conformational space. pnas.org Crystallographic studies of dimers of N-methyl-L/D-alanine derivatives have also been used to validate the structures predicted by computational methods, confirming that the conformers found in the crystals are close to the most stable, lowest-energy predicted conformers. rsc.org
| Compound | Dihedral Angles (φ, ψ) | Method | Source(s) |
| Acetyl-N-methyl-L-alanine derivative | (-134.6°, 77.7°) | X-ray Crystallography | rsc.org |
| L-NMA residue (most stable) | (~-135°, ~75°) | DFT Calculation | rsc.org |
| D-NMA residue (most stable) | (~135°, ~-75°) | DFT Calculation | rsc.org |
| For-d-Ser-d-Ala-NH2 (most stable) | (γD–γL conformation) | DFT Calculation | nih.gov |
Molecular Dynamics and Quantum Mechanical Calculations in Conformational Prediction
Computational methods, including molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, are vital for predicting and understanding the conformational landscapes of peptides. bibliotekanauki.pl MD simulations can explore the conformational space accessible to a peptide, while QM calculations provide accurate energy estimations for different conformations. nih.govbibliotekanauki.plresearchgate.net
For instance, explicit-solvent MD simulations and high-level QM calculations (such as Density Functional Theory, or DFT) have been used to study diastereomeric peptides containing D-residues. nih.govresearchgate.net Such studies can correlate conformations with experimental observations, like the propensity for cyclization. nih.govresearchgate.net In another application, DFT methods were used to conduct a thorough conformational analysis of a dipeptide containing D-alanine, resulting in the identification of 87 stable conformers and the characterization of the most stable β-turn structure. nih.gov These computational approaches allow for the generation of Ramachandran maps and the detailed investigation of intramolecular interactions that stabilize specific conformations. nih.gov The combination of MD simulations with experimental NMR data, often within an integrated Bayesian framework, represents a powerful strategy for refining the characterization of peptide conformational ensembles. rsc.orgacs.org
Applications of Boc D Ala Nh2 in Biochemical and Biomedical Research
Design and Development of Bioactive Peptides and Peptidomimetics
Boc-D-Ala-NH2 is a fundamental building block in the synthesis of bioactive peptides and peptidomimetics—molecules designed to mimic natural peptides but with enhanced therapeutic properties. The incorporation of a D-amino acid, such as D-alanine, is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptide-based drugs. chemimpex.comfrontiersin.org
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases, enzymes that cleave peptide bonds. Most proteases exhibit high stereospecificity for L-amino acids, the exclusive constituents of proteins in most organisms. Introducing D-amino acids into a peptide sequence disrupts the L-configuration that these enzymes recognize, thereby rendering the peptide resistant to proteolytic cleavage. acs.org
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. plos.org These studies guide the rational design of more potent and selective therapeutic agents. This compound is frequently used to synthesize peptide analogs for SAR studies, particularly through a technique known as D-amino acid scanning. researchgate.net
In this approach, each L-amino acid in a parent peptide sequence is systematically replaced with its D-enantiomer. The resulting change in biological activity reveals the importance of that residue's stereochemistry for its function, such as binding to a receptor or enzyme. researchgate.net This can help identify conformational requirements for activity. Similarly, alanine (B10760859) scanning, where residues are replaced by alanine, is used to pinpoint side chains critical for activity. researchgate.net When the native residue is a D-amino acid, it can be replaced with D-alanine to probe the importance of its specific side chain.
A pertinent example is the SAR study of the antibiotic clovibactin (B11933462). acs.org Researchers performed an alanine scan to identify which amino acid residues were most important for its antibiotic activity. In this study, native D-amino acids in the clovibactin sequence were replaced with D-alanine to assess the contribution of their side chains. The results indicated that the side chains of several residues, including D-Leu₂, were important for potent antibiotic activity. acs.org
Table 1: Alanine Scan of Clovibactin and Impact on Antibiotic Activity This table is based on findings from structure-activity relationship studies on the antibiotic clovibactin. acs.org
| Original Residue | Substitution | Relative Importance for Activity |
| Phe₁ | L-Alanine | Important |
| D-Leu₂ | D-Alanine | Important |
| Ser₄ | L-Alanine | Important |
| D-Hyn₅ | D-Alanine | Side chain not essential |
| Leu₇ | L-Alanine | Important |
| Leu₈ | L-Alanine | Most important (nonpolar residue) |
Strategies for Enhancing Proteolytic Stability and Metabolic Resistance
Enzyme Mechanism Studies and Inhibitor Design
The unique properties of D-alanine make this compound and related compounds valuable for investigating enzyme mechanisms and for designing potent and specific enzyme inhibitors. tandfonline.com
Derivatives of D-alanine are employed to probe the active sites of enzymes, helping to elucidate the molecular interactions that govern substrate binding and catalysis. tandfonline.comvulcanchem.com Because they can mimic natural substrates or transition states, these molecules can provide a static snapshot of the dynamic enzymatic process. For instance, phosphinate and phosphonate (B1237965) analogs of dipeptides containing D-alanine serve as powerful transition-state mimics for ligase enzymes. tandfonline.comnih.gov By studying how these mimics bind, often through techniques like X-ray crystallography, researchers can gain detailed insights into the enzyme's catalytic mechanism. tandfonline.com
In one study, a BOC-protected pyridoxyl-ornithine conjugate was designed to probe the active site of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis. uzh.ch Molecular modeling showed favorable interactions between the BOC group and a hydrophobic pocket in the enzyme's active site, demonstrating how such modifications can be used to explore enzyme-ligand interactions. uzh.ch
D-Alanine:D-Alanine Ligase Inhibitors: D-alanine:D-alanine ligase (Ddl) is an essential enzyme in bacterial cell wall biosynthesis, responsible for creating the D-Ala-D-Ala dipeptide terminus of peptidoglycan precursors. nih.govresearchgate.net This terminus is the target for glycopeptide antibiotics like vancomycin. researchgate.net Consequently, Ddl is a prime target for the development of new antibacterial agents.
Inhibitors of Ddl are often designed as analogs of D-alanine. Phosphinate and phosphonate dipeptide analogs, which are synthesized using D-alanine building blocks, have been developed as potent inhibitors of Ddl enzymes from various bacteria, including vancomycin-resistant strains. tandfonline.comnih.gov These compounds act as transition-state analogs that, after being phosphorylated by ATP in the enzyme's active site, bind very tightly and inhibit the enzyme. tandfonline.com Studies comparing the inhibition of different Ddl enzymes, such as DdlA, DdlB, and the vancomycin-resistance enzyme VanA, by these analogs have revealed important differences in their active site specificities. nih.gov
Table 2: Inhibition of D-Alanine:D-Alanine Ligases by Substrate Analogs This table summarizes findings on the inhibition of wild-type (DdlA, DdlB) and mutant (VanA) ligases by phosphinate and phosphonate analogs, which mimic reaction intermediates. nih.gov
| Ligase Type | Inhibition by Phosphinates | Inhibition by Phosphonates | General Affinity |
| DdlA | Potent inhibition | Weak inhibition | High affinity for phosphinates |
| DdlB | Strong inhibition | Strong inhibition | Little discrimination between types |
| VanA | Weak inhibition | Weak inhibition | Greatly reduced affinity for all ligands |
α-Amylase Inhibitors: α-Amylase is a key digestive enzyme that breaks down starch into smaller sugars. Inhibiting this enzyme is a therapeutic strategy for managing type 2 diabetes by reducing post-meal glucose spikes. researchgate.net While not as direct a target for D-alanine analogs as Ddl, peptide-based inhibitors of α-amylase can be modified with D-alanine to improve their stability and efficacy. The conformational properties of D-alanine-containing peptides, such as the model peptide trans-BuCO-L-Pro-Me-D-Ala-NHMe, have been studied in the context of designing stable structures that can act as enzyme inhibitors. acs.org The incorporation of D-alanine can constrain the peptide's structure, potentially leading to a conformation that binds more effectively to the enzyme's active site.
Investigation of Enzyme-Substrate/Inhibitor Interactions
Modulation of Protein Interactions and Cellular Functions
Beyond targeting enzyme active sites, molecules derived from this compound can be designed to modulate protein-protein interactions (PPIs) and other cellular functions. vulcanchem.com PPIs are fundamental to nearly all cellular processes, and their dysregulation is implicated in many diseases. Designing small molecules or peptides that can disrupt or stabilize these interactions is a growing area of drug discovery. explorationpub.com
The inclusion of the Boc group and the D-alanine structure can influence how a molecule interacts with protein surfaces, potentially altering signaling pathways or other cellular responses. chemimpex.com For example, peptide-based molecules can be designed to mimic one of the protein partners in a PPI, thereby blocking the interaction. The stability conferred by D-alanine makes such peptidomimetic inhibitors more viable as potential therapeutics. acs.org Furthermore, some small molecules, known as molecular glues, can induce or stabilize interactions between two proteins that would not normally associate, leading to the degradation of a target protein—a strategy known as targeted protein degradation. The principles learned from synthesizing D-alanine containing peptides can inform the design of such advanced therapeutic modalities.
Studies on Protein Folding and Conformation Dynamics
The conformational properties of peptides are a central theme in understanding protein folding. researchgate.net Model peptides, such as those containing alanine, are extensively studied to unravel the balance between intramolecular and intermolecular forces that dictate peptide structure. researchgate.net The inclusion of non-natural D-amino acids, like D-alanine, is a key strategy for probing and manipulating peptide conformation.
Receptor Binding and Ligand Design (e.g., NMDA receptor glycine (B1666218) site agonists, opioid receptor ligands)
This compound and its derivatives are pivotal intermediates in the synthesis of ligands for various receptors, notably the N-methyl-D-aspartate (NMDA) and opioid receptors. The specific stereochemistry of D-alanine is often critical for the desired biological activity.
In the context of NMDA receptors, which are crucial for numerous central nervous system functions, derivatives of Boc-D-alanine are used to synthesize potent and subtype-specific agonists for the glycine binding site. medchemexpress.comnih.gov For example, (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic acid, a potent NMDA receptor glycine site agonist, can be synthesized from a Boc-protected amino-D-alanine derivative. medchemexpress.com Similarly, researchers have designed novel agonists by replacing the amide bond in known ligands with a 1,2,3-triazole ring, which acts as a bioisostere, starting from a D-alanine scaffold. frontiersin.org These agonists show varying activity across different NMDA receptor subtypes (GluN1/2A-D), highlighting the potential for developing highly selective pharmacological tools. frontiersin.org
The dipeptide motif Tyr-D-Ala is a well-established pharmacophore for opioid receptor agonists, particularly those targeting both δ and μ receptors. nih.gov this compound serves as a key building block in the solid-phase or solution-phase synthesis of these peptide-based opioid ligands. nih.govacs.org For instance, the half-structure of biphalin (B1667298) (Tyr-D-Ala-Gly-Phe-NH-), a potent opioid agonist, is a common starting point for designing bifunctional peptides. nih.gov By incorporating D-alanine, these synthetic peptides gain specific conformational properties that enhance their binding affinity and efficacy at opioid receptors.
| Ligand/Derivative Class | Target Receptor | Key Structural Feature | Observed Role/Activity | Reference |
|---|---|---|---|---|
| (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic acid derivatives | NMDA Receptor (Glycine Site) | Derived from N-t-Boc-amino-D-alanine | Potent agonist with GluN2 subunit-specific activity | medchemexpress.com |
| (R)-2-amino-3-triazolpropanoic acid analogues | NMDA Receptor (Glycine Site) | 1,2,3-triazole bioisostere of an amide bond on a D-alanine backbone | Subtype-preferring full and partial agonists (GluN1/2C-D) | frontiersin.org |
| Biphalin-derived bifunctional peptides | δ/μ Opioid Receptors | Contains the Tyr-D-Ala-Gly-Phe- pharmacophore | Potent agonist at both δ and μ opioid receptors | nih.gov |
| Cyclic tetrapeptides | κ-Opioid Receptor | Incorporates D-Trp and Phe residues in a macrocycle | Serves as a scaffold for developing selective negative allosteric modulators (NAMs) | acs.org |
Bioconjugation Strategies for Functional Biomolecules
Bioconjugation involves linking biomolecules to other molecules, such as labels or drugs, to create functional constructs. this compound is a valuable building block in this field due to the versatility of its protected amine and terminal amide groups.
Site-Specific Labeling and Probe Development
Site-specific labeling is essential for accurately studying protein function. iris-biotech.de The synthesis of peptides designed as probes or labels often employs solid-phase peptide synthesis (SPPS), where Boc-protected amino acids are standard reagents. rsc.org this compound can be incorporated into a peptide sequence. Following synthesis, the Boc group is removed, exposing a primary amine. This amine can then be selectively conjugated to a fluorescent dye, a biotin (B1667282) tag, or other reporter molecules.
This strategy is particularly useful in developing probes for magnetic resonance imaging (MRI). rsc.org Peptides functionalized with chelating agents like DOTA can be assembled on a resin using Boc and Fmoc chemistry. The precise placement of a residue like D-alanine can influence the probe's interaction with its biological target. rsc.org Furthermore, the oxime ligation is a bioorthogonal reaction used for creating bioconjugates; the synthesis of the required aminooxy-peptide precursors often involves Boc-protected amino acids to ensure stability and allow for on-demand modification. rsc.org
Synthesis of Peptide-Drug Conjugates
Peptide-drug conjugates (PDCs) are a promising class of therapeutics designed to deliver a cytotoxic agent or other payload specifically to target cells, such as cancer cells, thereby minimizing systemic toxicity. ruifuchemical.comresearchgate.net The synthesis of these complex molecules frequently relies on building blocks like this compound.
The process often involves synthesizing a peptide sequence, which may include D-alanine to enhance stability against enzymatic degradation, and then coupling it to a drug molecule. mdpi.com For example, a process for synthesizing a cyclic melanocortin analog, Ac-Arg-cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH2, utilizes a protected dipeptide fragment, Boc-Cys(Acm)-D-Ala-OH, in a solution-phase fragment condensation strategy. google.com In another example, cholic acid-peptide conjugates designed for oral drug delivery were synthesized using Boc-protected amino acids, including D-alanine, in a solution-phase approach. hilarispublisher.com These examples underscore the role of Boc-D-Ala derivatives as foundational components in constructing targeted therapeutic agents.
| Conjugate Type | Key Components | Synthetic Strategy Highlight | Purpose/Application | Reference |
|---|---|---|---|---|
| Cyclic Melanocortin Analog | Peptide: cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys) | Use of Boc-Cys(Acm)-D-Ala-OH fragment in solution-phase condensation | Development of a highly potent and selective melanocortin analog | google.com |
| Cholic Acid-Peptide Conjugate | Cholic acid linked to a dipeptide (e.g., D-Ala-Gly) via a threonine linker | Solution-phase synthesis using Boc-protected amino acids | Designed for oral peptide delivery via bile acid transporters | hilarispublisher.com |
| HER2-Targeting PDC | Peptide: KCCYSLGGGSSKYQS; Drug: TGX-221 derivative | Solid-phase synthesis of the peptide, followed by coupling to the linker-drug moiety (NH2-SL-TGX) synthesized using Boc-Ser(OtBu)-OH | Targeted therapy for prostate cancer | researchgate.net |
Emerging Research Frontiers and Future Perspectives
Integration of Boc-D-Ala-NH2 in Combinatorial Chemistry and High-Throughput Screening Libraries
The generation of vast and structurally diverse chemical libraries is a cornerstone of modern drug discovery. This compound and other protected D-amino acids are invaluable building blocks in the synthesis of these libraries for combinatorial chemistry and high-throughput screening (HTS). chemimpex.comchemimpex.com HTS allows for the rapid testing of millions of compounds against biological targets to identify potential new drugs. The inclusion of D-amino acids like D-alanine introduces structural novelty and crucial physicochemical properties into these libraries.
The primary motivation for incorporating D-amino acids is to create peptidomimetics and other non-natural polymers with enhanced stability. chemimpex.com Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body. By strategically placing D-amino acids within a peptide sequence, researchers can create molecules that are resistant to enzymatic cleavage, a critical attribute for viable drug candidates. This compound serves as a key reagent in this process, with its Boc protecting group facilitating controlled, stepwise addition during solid-phase or solution-phase synthesis.
Research in combinatorial synthesis has demonstrated the successful creation of massive libraries containing D-amino acids. For instance, libraries of non-natural polyamide polymers with sizes ranging from millions to billions of compounds have been synthesized. acs.org These libraries often utilize a "one bead-one compound" approach, where individual resin beads carry a unique chemical entity, which can then be screened for activity. uzh.ch The synthesis of such libraries may involve using a mixture of protected D- and L-amino acids in coupling steps to generate immense diversity. uzh.ch
The characteristics of compounds within HTS libraries are carefully curated to ensure they possess drug-like properties. The inclusion of building blocks like this compound contributes to libraries that cover a broad chemical space with favorable physicochemical profiles for medicinal chemistry.
Table 1: Application of D-Amino Acid Building Blocks in Screening Libraries
| Library Type | Building Block Example | Purpose of D-Amino Acid Inclusion | Screening Application |
|---|---|---|---|
| Peptide Library | This compound | Introduce proteolytic resistance; Induce specific secondary structures (e.g., helices) jst.go.jp | Identification of enzyme inhibitors, receptor agonists/antagonists chemimpex.com |
| Peptidomimetic Library | Boc-D-Ala-OH | Mimic peptide secondary structures; Improve cell permeability and oral bioavailability | Discovery of protein-protein interaction (PPI) inhibitors frontiersin.org |
| Non-Natural Polymer Library | Fmoc-D-Ala-OH | Generate novel scaffolds with unique binding properties; Increase structural diversity acs.org | High-throughput screening against novel protein targets (e.g., K-Ras, TNFα) acs.org |
Rational Design of Next-Generation D-Alanine Containing Therapeutics
Rational drug design involves the deliberate creation of new medicines based on a detailed understanding of the biological target's structure and function. Incorporating D-alanine, often introduced using this compound or its derivatives, is a powerful strategy in the rational design of more stable and potent therapeutics. jst.go.jpasm.org
A key area of application is in the development of antimicrobial peptides (AMPs). Many natural AMPs are rendered ineffective by bacterial proteases. Researchers have rationally designed AMPs with alternating L- and D-amino acids. jst.go.jp For example, by replacing certain L-amino acids with their D-enantiomers in a peptide designed to form an amphipathic α-helix, a new peptide can be created that forms a unique β-helix structure with potent antimicrobial activity. This structural shift, made possible by the inclusion of D-amino acids, can lead to enhanced disruption of bacterial membranes. jst.go.jp
Another significant target for D-alanine-containing molecules is the bacterial cell wall synthesis pathway. The enzyme D-alanine:D-alanine ligase (Ddl) is essential for creating the D-Ala-D-Ala dipeptide, a crucial component of peptidoglycan. asm.org The antibiotic D-cycloserine, an analog of D-alanine, targets this enzyme. The crystal structure of Ddl from Mycobacterium tuberculosis provides a blueprint for the rational design of new, specific inhibitors that can bind to the D-alanine active sites. asm.org This structure-based approach allows for the design of novel drug candidates that can overcome existing resistance mechanisms.
Furthermore, D-amino acids are being explored as modulators of the N-methyl-D-aspartate receptor (NMDAR) in the central nervous system. nih.gov D-alanine, along with D-serine and D-aspartate, has been investigated as a potential therapeutic for conditions like schizophrenia, where glutamatergic pathways are implicated. nih.gov The rational design of compounds that target D-amino acid oxidase—an enzyme that degrades D-amino acids—is another strategy being pursued to enhance the therapeutic levels of NMDAR modulators. nih.gov
Table 2: Research Findings in Rational Design of D-Alanine Therapeutics
| Therapeutic Area | Design Strategy | Key Finding | Reference |
|---|---|---|---|
| Antimicrobial Peptides | Alternating L-/D-amino acid sequence to form an amphipathic β-helix. | The designed LD-peptide (AltStripeLD) showed higher antimicrobial activity than its all-L-amino acid counterpart (AltStripe). | jst.go.jp |
| Tuberculosis | Structure-based design of inhibitors for D-alanine:D-alanine ligase (Ddl). | The crystal structure of M. tuberculosis Ddl was solved, revealing specific cavities that can be targeted for novel inhibitor design. | asm.org |
| Schizophrenia | Use of D-amino acids as NMDAR modulators. | D-alanine is considered a potential augmentation strategy to target glutamatergic abnormalities not addressed by standard antipsychotics. | nih.gov |
Advances in Analytical Techniques for Characterizing this compound Derived Compounds
The synthesis of novel compounds derived from this compound necessitates a suite of advanced analytical techniques to confirm their identity, purity, and structure. As the complexity of these molecules increases, so does the sophistication of the methods used for their characterization.
High-Performance Liquid Chromatography (HPLC) is indispensable for both monitoring the progress of a reaction and for purifying the final product. acs.org Reversed-phase HPLC using a C18 column is standard for analyzing and purifying peptides and peptidomimetics. acs.orgmdpi.com Gradient elution, where the concentration of an organic solvent like acetonitrile (B52724) is gradually increased, is used to separate the target compound from impurities and starting materials. acs.orgmdpi.com Purity is often assessed by integrating the peak area at a specific UV wavelength, typically 214 nm for the peptide backbone. mdpi.com
Mass Spectrometry (MS) is crucial for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For larger peptides, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are coupled with MS. Tandem mass spectrometry (MS/MS) is used to sequence peptides by fragmenting the parent ion and analyzing the resulting daughter ions, which confirms the correct assembly of the amino acid building blocks. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. One-dimensional ¹H and ¹³C NMR spectra are used to confirm the presence of key functional groups, such as the characteristic signals from the Boc protecting group's tert-butyl protons. For more complex derivatives, two-dimensional NMR experiments are essential. Techniques like TOCSY (Total Correlation Spectroscopy) help identify amino acid spin systems, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, aiding in the complete structural assignment of the molecule. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. It can be used to track the progress of a synthesis, for example, by observing the disappearance of an azide (B81097) stretch or the appearance of amide carbonyl bands after a coupling reaction. mdpi.com
Table 3: Analytical Techniques for Characterizing this compound Derivatives
| Technique | Application | Information Provided |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. acs.orgmdpi.com | Determines the purity of the compound; Separates the target molecule from reaction byproducts and starting materials. |
| Mass Spectrometry (MS / MS/MS) | Molecular weight confirmation and sequencing. mdpi.com | Confirms the correct molecular mass of the synthesized product; Provides the amino acid sequence through fragmentation analysis. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural confirmation. mdpi.com | Confirms the presence of expected protons and carbons in the structure; Verifies the successful coupling and deprotection steps. |
| 2D NMR (e.g., TOCSY, HSQC) | Detailed structural elucidation. mdpi.com | Assigns specific proton and carbon signals; Confirms the connectivity of atoms within the molecule and the integrity of each amino acid residue. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification. mdpi.com | Confirms the presence of key bonds (e.g., C=O, N-H); Tracks the conversion of functional groups during synthesis. |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Boc-D-Ala-NH₂, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves Boc-protection of D-alanine followed by amidation. Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track reaction progress .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Characterization : Confirm identity via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl group) and HRMS (theoretical [M+H]⁺ = 217.13) .
- Common Pitfalls : Incomplete Boc-deprotection or racemization during amidation; optimize pH and temperature to minimize side reactions .
Q. Which analytical techniques are essential for characterizing Boc-D-Ala-NH₂, and how should data be interpreted?
- Methodological Answer :
Q. How can Boc-D-Ala-NH₂ be integrated into peptide synthesis workflows?
- Methodological Answer :
- Coupling Strategy : Use HBTU/HOBt activation in DMF for solid-phase peptide synthesis (SPPS). Monitor coupling efficiency via Kaiser test .
- Deprotection : Treat with TFA (95%)/H₂O (2.5%)/TIS (2.5%) for Boc removal; avoid prolonged exposure to prevent side reactions .
- Compatibility : Verify stability with other protecting groups (e.g., Fmoc) under specific pH/temperature conditions .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for Boc-D-Ala-NH₂ across studies?
- Methodological Answer :
- Data Reconciliation : Compare solvent systems (e.g., CDCl₃ vs. DMSO-d₆ in NMR) and instrument calibration .
- Reproducibility : Replicate synthesis and characterization under cited conditions; document deviations (e.g., humidity, reagent batches) .
- Statistical Analysis : Use principal component analysis (PCA) to identify outliers in spectral datasets .
Q. What experimental designs are optimal for studying Boc-D-Ala-NH₂’s stability under varying conditions?
- Methodological Answer :
- Stress Testing : Expose to heat (40–80°C), light (UV-vis), and acidic/basic buffers (pH 2–12). Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Kinetic Modeling : Fit degradation data to first-order kinetics; calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .
- Control Variables : Use inert atmospheres (N₂) to isolate oxidation effects .
Q. How to design a study investigating Boc-D-Ala-NH₂’s role in chiral peptide self-assembly?
- Methodological Answer :
- Hypothesis Framing : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to link Boc-D-Ala-NH₂’s stereochemistry to supramolecular structure .
- Experimental Variables :
- Independent : Peptide chain length, solvent polarity.
- Dependent : Critical aggregation concentration (CAC), TEM/SEM morphology .
- Data Synthesis : Compare CD spectra with L-enantiomer controls; correlate with molecular dynamics simulations .
Q. How to address conflicting reports on Boc-D-Ala-NH₂’s solubility in non-polar solvents?
- Methodological Answer :
- Systematic Testing : Measure solubility in hexane, toluene, and DCM at 25°C using gravimetric analysis .
- Molecular Modeling : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
- Contextual Analysis : Reconcile discrepancies by reviewing purification methods (e.g., residual solvents affecting solubility) .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
